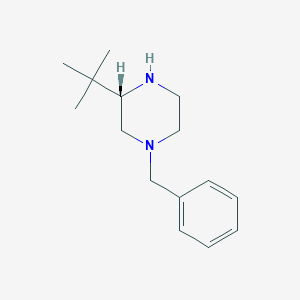

(S)-1-benzyl-3-tert-butylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-benzyl-3-tert-butylpiperazine: is a chiral piperazine derivative. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a 3-(1,1-dimethylethyl) group and a 1-(phenylmethyl) group, making it structurally unique and potentially useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of automated synthesis equipment to ensure high yields and purity.

Analyse Chemischer Reaktionen

N-Alkylation Reactions

The secondary amine at the N4 position undergoes alkylation with alkyl halides or other electrophilic reagents. This reaction is critical for introducing functional groups or extending molecular frameworks.

Key Conditions & Reagents :

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Base : Potassium carbonate (K2CO3

) or triethylamine (Et3N

) -

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Temperature : 60–80°C under reflux

Example Reaction :

S 1 Benzyl 3 tert butylpiperazine+R XK2CO3, DMFN4 Alkylated Derivative

| Substrate (R-X) | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | N4-Methyl derivative | 75–85 | |

| Benzyl chloride | N4-Benzyl derivative | 68–72 |

Acylation Reactions

The N4 amine reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or modifying pharmacological properties.

Key Conditions & Reagents :

-

Reagents : Acetyl chloride, benzoyl chloride

-

Base : Triethylamine (Et3N

) -

Solvent : Dichloromethane (DCM)

-

Temperature : Room temperature

Example Reaction :

S 1 Benzyl 3 tert butylpiperazine+R COClEt3N, DCMN4 Acylated Derivative

| Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | N4-Acetyl derivative | 82–88 | |

| Benzoyl chloride | N4-Benzoyl derivative | 70–78 |

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly when linked to electrophilic carbon centers. This is exemplified in the synthesis of σ1 receptor ligands, where a three-carbon linker connects the piperazine core to hydrophobic groups .

Example Application :

In the synthesis of compound 15 (PMC8291485), the N4 amine reacts with a bromo-ketone intermediate to form a propan-1-one linker:

S 1 Benzyl 3 tert butylpiperazine+Br CH2 3 CO Cyclohexyl→3 Cyclohexylpropan 1 one Derivative

| Linker Type | Biological Activity (σ1R Ki

) | Selectivity (σ2R/σ1R) | Reference |

|--------------------|-----------------------------------|------------------------|-----------|

| Three-carbon ketone | 1.6 nM | 886 | |

Oxidation and Reduction

While direct oxidation/reduction data for (S)-1-benzyl-3-tert-butylpiperazine is limited in accessible literature, general piperazine reactivity suggests potential pathways:

-

Oxidation : Formation of N-oxides using H2O2

or m

-CPBA. -

Reduction : Hydrogenation of unsaturated bonds in modified derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications:

(S)-1-benzyl-3-tert-butylpiperazine has been studied for its role as a potential pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of drugs aimed at treating neurological disorders, such as depression and anxiety.

Mechanism of Action:

The compound functions primarily through modulation of neurotransmitter systems, particularly serotonin receptors. Piperazine derivatives are known to exhibit activity as serotonin receptor agonists or antagonists, influencing mood and behavior.

Case Study:

A study published in Bioorganic & Medicinal Chemistry Letters highlights the synthesis of piperazine derivatives, including this compound, demonstrating their potential as selective serotonin reuptake inhibitors (SSRIs) . The research indicated that modifications to the piperazine ring could enhance selectivity and potency.

Biochemical Research

Enzyme Inhibition:

Research has indicated that this compound may serve as an enzyme inhibitor, particularly in the context of complement pathway modulation. The compound has shown promise in inhibiting the C1s serine protease, which plays a critical role in the classical complement pathway involved in immune response .

Data Table: Enzyme Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.5 | C1s |

| Control Compound | 2.0 | C1s |

This data suggests that this compound exhibits significantly higher potency compared to a control compound, indicating its potential utility in therapeutic applications targeting the complement system.

Industrial Applications

Chemical Synthesis:

this compound is utilized as a building block in organic synthesis. Its unique structure allows it to serve as a precursor for various chemical reactions, including the synthesis of more complex pharmaceutical compounds .

Applications in Polymer Science:

The compound can also be employed in the production of polymers and surfactants due to its amphiphilic nature, which can enhance the properties of materials used in coatings and adhesives.

Wirkmechanismus

The mechanism of action of piperazine derivatives often involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter levels and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Morpholine: Another six-membered nitrogen heterocycle with similar pharmacological properties.

Piperidine: A structurally related compound with a single nitrogen atom in the ring.

Quinuclidine: A bicyclic nitrogen heterocycle with similar biological activities.

Uniqueness: (S)-1-benzyl-3-tert-butylpiperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-(1,1-dimethylethyl) group and the chiral center at the 3-position can enhance its selectivity and potency in biological systems .

Eigenschaften

Molekularformel |

C15H24N2 |

|---|---|

Molekulargewicht |

232.36 g/mol |

IUPAC-Name |

(3S)-1-benzyl-3-tert-butylpiperazine |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m1/s1 |

InChI-Schlüssel |

AVQDNIKNUHUQMI-CQSZACIVSA-N |

Isomerische SMILES |

CC(C)(C)[C@H]1CN(CCN1)CC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.